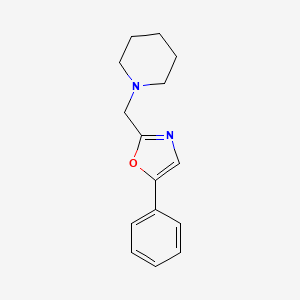
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PPOP, and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of PPOP is not fully understood. However, it is believed that PPOP interacts with ion channels in the brain, which results in its anticonvulsant properties. Additionally, PPOP has been found to inhibit the production of inflammatory cytokines, which is responsible for its anti-inflammatory properties.
Biochemical and Physiological Effects
PPOP has been found to have various biochemical and physiological effects. One study found that PPOP could increase the levels of GABA, a neurotransmitter that is involved in inhibiting the activity of neurons in the brain. Another study found that PPOP could decrease the levels of inflammatory cytokines, which are responsible for inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPOP in lab experiments is that it has been found to have low toxicity levels. However, one limitation is that PPOP has not been extensively studied, and its long-term effects are not fully understood.
Orientations Futures
There are several future directions for research on PPOP. One direction is to study the long-term effects of PPOP on the body. Another direction is to investigate the potential of PPOP as a therapeutic agent for other diseases, such as cancer and Alzheimer's disease. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing PPOP.
Conclusion
In conclusion, PPOP is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been found to have anticonvulsant and anti-inflammatory properties. PPOP interacts with ion channels in the brain and inhibits the production of inflammatory cytokines. While PPOP has low toxicity levels, its long-term effects are not fully understood. Future research could focus on studying the long-term effects of PPOP and investigating its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
PPOP can be synthesized using various methods, including the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromoacetophenone, followed by cyclization with potassium carbonate. Another method involves the reaction of 2-(piperidin-1-ylmethyl)phenyl isocyanate with 2-bromobenzaldehyde, followed by cyclization with potassium carbonate.
Applications De Recherche Scientifique
PPOP has been the subject of scientific research due to its potential therapeutic applications. One study found that PPOP has anticonvulsant properties and could potentially be used to treat epilepsy. Another study found that PPOP has anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
5-phenyl-2-(piperidin-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-3-7-13(8-4-1)14-11-16-15(18-14)12-17-9-5-2-6-10-17/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPIMKCSKXSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
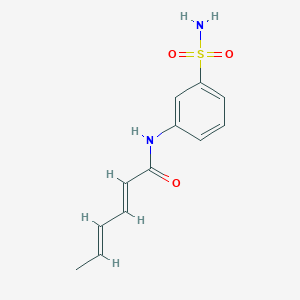
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)
![5-amino-2-chloro-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B7646177.png)
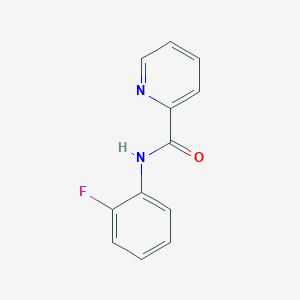
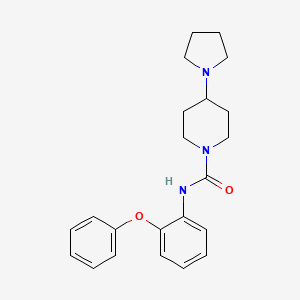
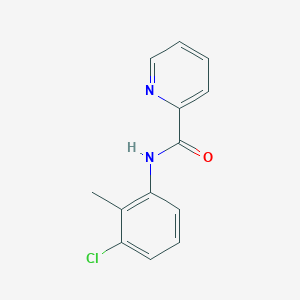
![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)
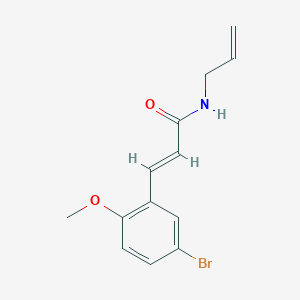
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)